2-(4-benzyl-3-oxomorpholin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
The compound 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide features a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a 4-benzyl-3-oxomorpholin group. The benzodioxin scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions, while the morpholine ring enhances solubility and modulates pharmacokinetics .
Properties
IUPAC Name |
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-20(22-16-6-7-17-18(12-16)28-11-10-27-17)13-19-21(25)23(8-9-26-19)14-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEATRUVYBOAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Key Modifications
The benzodioxin-acetamide framework is versatile, with substituent variations significantly altering biological activity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Benzodioxin-Acetamide Derivatives
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | 4-Benzyl-3-oxomorpholin | ~423 (calculated) | Hypothesized anti-inflammatory/antimicrobial | |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide | Acetyl | 194.08 | Intermediate for further derivatization | |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | Carboxylic acid | 208.20 | Anti-inflammatory (comparable to Ibuprofen) | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | Sulfonamide | 447.90 | Antimicrobial (low hemolytic activity) | |
| N-(Benzodioxin-6-yl)-2-[(4-propenyl-triazol-3-yl)sulfanyl]acetamide | Triazol-sulfanyl | 413.45 | Not reported (structural diversity for screening) | |
| N-(Benzodioxin-6-yl)-2-[(3-methyl-pyrimidoindol-2-yl)sulfanyl]acetamide | Pyrimidoindol | 435.47 | Anticancer (inferred from scaffold) |
Key Observations:
- Morpholine vs. Sulfonamide Groups : The target compound’s 4-benzyl-3-oxomorpholin group may enhance blood-brain barrier penetration compared to sulfonamide derivatives like 7l , which exhibit potent antimicrobial activity .
- Carboxylic Acid vs. Acetamide : The carboxylic acid derivative () shows direct anti-inflammatory efficacy, while acetamide derivatives often serve as prodrugs or intermediates for further functionalization .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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